EuojaponineD

描述

属性

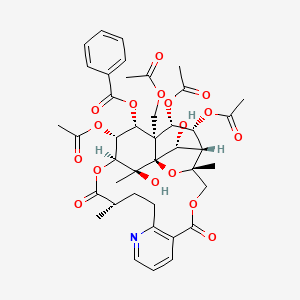

分子式 |

C41H47NO17 |

|---|---|

分子量 |

825.8 g/mol |

IUPAC 名称 |

[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate |

InChI |

InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20-,28-,29+,30-,31+,32-,33+,34-,38-,39-,40+,41-/m0/s1 |

InChI 键 |

ZJRDCQWLAILQHR-VPAIMLDDSA-N |

手性 SMILES |

C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |

规范 SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |

产品来源 |

United States |

准备方法

Euojaponine D is typically isolated from the root bark of Euonymus japonica. The isolation process involves several steps, including extraction with organic solvents, followed by chromatographic separation techniques to purify the compound .

化学反应分析

Euojaponine D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Euojaponine D can lead to the formation of different oxidized derivatives .

科学研究应用

Euojaponine D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying sesquiterpene alkaloids and their reactivity . In biology, Euojaponine D is investigated for its insecticidal properties, making it a potential candidate for developing natural insecticides . In medicine, research is ongoing to explore its potential anti-inflammatory and anti-cancer properties .

作用机制

The mechanism of action of Euojaponine D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and disrupting cellular processes in insects, leading to their death . The exact molecular targets and pathways involved in its insecticidal activity are still under investigation .

相似化合物的比较

Euojaponine D is part of a group of sesquiterpene alkaloids isolated from Euonymus japonica, including Euojaponine F, Euojaponine G, Euojaponine J, and Euojaponine K . These compounds share similar structural features but differ in their specific functional groups and biological activities. Euojaponine D is unique due to its potent insecticidal activity and potential therapeutic applications .

生物活性

Euojaponine D is a naturally occurring compound derived from various plant species, particularly those in the genus Euphorbia. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Recent studies have begun to elucidate its mechanisms of action and therapeutic potential.

1. Antioxidant Activity

Euojaponine D exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have demonstrated that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

- Research Findings : A study indicated that Euojaponine D showed a dose-dependent increase in antioxidant activity when tested against various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

2. Anti-inflammatory Effects

The anti-inflammatory properties of Euojaponine D are particularly noteworthy. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in various inflammatory diseases.

- Case Study : In vitro studies using macrophage cell lines revealed that treatment with Euojaponine D resulted in a significant reduction in the expression of TNF-alpha and IL-6, two major inflammatory markers .

3. Anticancer Potential

Recent research has explored the anticancer effects of Euojaponine D, particularly its ability to induce apoptosis in cancer cells.

- Mechanism of Action : The compound was found to activate caspase pathways leading to programmed cell death in various cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be significantly lower than those of conventional chemotherapeutic agents .

4. Antimicrobial Activity

Euojaponine D also displays antimicrobial properties against a range of pathogenic bacteria and fungi.

- Study Results : In a study assessing its antibacterial efficacy, Euojaponine D demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。